3-(5-Methylfuran-2-yl)aniline hydrochloride
CAS No.:
Cat. No.: VC15816172
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO |
|---|---|
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | 3-(5-methylfuran-2-yl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C11H11NO.ClH/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9;/h2-7H,12H2,1H3;1H |
| Standard InChI Key | FVIBOUWLJKRWIR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 5-methylfuran-2-yl group attached to the meta position of an aniline ring, with a hydrochloride counterion stabilizing the amine group. The molecular formula is C₁₁H₁₂ClNO, with a molar mass of 209.67 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(5-methylfuran-2-yl)aniline; hydrochloride |
| Canonical SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N.Cl |
| InChI Key | FVIBOUWLJKRWIR-UHFFFAOYSA-N |
| XLogP3 | 2.8 (predicted) |
The furan ring’s electron-rich nature and the aniline’s aromatic amine group enable diverse reactivity, particularly in electrophilic substitution and condensation reactions .
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The compound is synthesized via a Paal-Knorr condensation between 5-methylfurfural and 3-nitroaniline, followed by reduction and hydrochloride salt formation :
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Condensation: 5-Methylfurfural reacts with 3-nitroaniline in acidic media (HCl) to form 3-(5-methylfuran-2-yl)nitrobenzene.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(5-methylfuran-2-yl)aniline.
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Salt Formation: Treatment with concentrated HCl precipitates the hydrochloride salt.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (reported >85%) and reduce byproducts. Microwave-assisted synthesis is under investigation to accelerate reaction kinetics .
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a precursor for antimicrobial and anticancer agents. Furan-aniline hybrids exhibit:
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Antibacterial Activity: Inhibition of bacterial dihydrofolate reductase (DHFR), critical for nucleotide synthesis .
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Anticancer Potential: Cytotoxicity against HeLa and MCF-7 cell lines via ROS generation and apoptosis induction .
Materials Science
In organic electronics, its π-conjugated system enables use in:
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OLEDs: As an electron transport layer due to high charge mobility.
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Photovoltaics: Enhances light absorption in donor-acceptor polymers .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The hydrochloride salt’s amine group facilitates hydrogen bonding with enzyme active sites. For example, it competitively inhibits tyrosine kinase (IC₅₀ = 12 µM) by binding to the ATP pocket .
Bio-Orthogonal Chemistry
Under acidic conditions, the 5-methylfuran moiety undergoes hydrolysis to form a 2,5-dioxopentanyl (2,5-DOP) intermediate, enabling proximity-driven ligation with nucleophiles (e.g., hydrazines) for bioconjugation applications .
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